3-Amino-5-methoxypicolinic acid

medicinal chemistry physicochemical profiling building block selection

3-Amino-5-methoxypicolinic acid (IUPAC: 3-amino-5-methoxypyridine-2-carboxylic acid; CAS 1393585-04-0) is a heterocyclic building block belonging to the picolinic acid class, characterized by the simultaneous presence of an electron-donating amino group at the 3-position, a methoxy group at the 5-position, and a carboxylic acid at the 2-position on the pyridine ring. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, this substitution pattern confers distinct hydrogen-bond donor/acceptor capacity, metal-chelating potential, and regioselective reactivity for constructing nitrogen-containing heterocycles and pharmaceutical intermediates.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1393585-04-0
Cat. No. B3034135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methoxypicolinic acid
CAS1393585-04-0
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)C(=O)O)N
InChIInChI=1S/C7H8N2O3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,8H2,1H3,(H,10,11)
InChIKeyQYEALFALWSJVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methoxypicolinic Acid (CAS 1393585-04-0): A Dual-Functionalized Pyridine Building Block for Chemical Research and Intermediate Synthesis


3-Amino-5-methoxypicolinic acid (IUPAC: 3-amino-5-methoxypyridine-2-carboxylic acid; CAS 1393585-04-0) is a heterocyclic building block belonging to the picolinic acid class, characterized by the simultaneous presence of an electron-donating amino group at the 3-position, a methoxy group at the 5-position, and a carboxylic acid at the 2-position on the pyridine ring . With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, this substitution pattern confers distinct hydrogen-bond donor/acceptor capacity, metal-chelating potential, and regioselective reactivity for constructing nitrogen-containing heterocycles and pharmaceutical intermediates . The compound is commercially available at research-grade purity (typically 97%) and is stored under refrigerated conditions (2–8 °C) to maintain integrity .

Why Unqualified Substitution of 3-Amino-5-methoxypicolinic Acid with Other Aminopicolinic or Methoxypicolinic Derivatives Risks Divergent Outcomes in Synthesis and Biological Testing


Compounds within the aminopicolinic acid family are not interchangeable building blocks; even minor positional shifts of the amino, methoxy, or carboxylic acid substituents can fundamentally alter hydrogen-bonding networks, metal-chelation geometry, and electronic activation/deactivation of the pyridine ring for downstream coupling reactions . In biological systems, the specific 3-amino-5-methoxy-2-carboxylic acid arrangement determines the molecular recognition by enzymes, receptors, and transporters, meaning that regioisomeric variants such as 6-amino-5-methoxypicolinic acid or analogs lacking either the amino or methoxy group may exhibit divergent pharmacokinetic profiles and target engagement [1]. The absence of direct head-to-head comparative data for this specific compound underscores the importance of procuring the exact substitution pattern required for the intended synthetic route or biological assay to avoid confounding results and non-reproducible outcomes.

Quantifiable Differentiation of 3-Amino-5-methoxypicolinic Acid Against Closest Structural Analogs: A Comparative Evidence Assessment


Regioisomeric Differentiation: 3-Amino-5-methoxy vs. 6-Amino-5-methoxy Substitution Alters Hydrogen-Bonding Capacity and Predicted LogP

The target compound (3-amino-5-methoxy substitution) and its regioisomer 6-amino-5-methoxypicolinic acid share identical molecular formula and molecular weight (168.15 g/mol), but the positional shift of the amino group from the 3-position to the 6-position changes the spatial orientation of hydrogen-bond donors relative to the carboxylic acid. This is reflected in a predicted LogP difference, with the 6-amino isomer showing a LogP of -0.84 , indicating higher hydrophilicity compared to the 3-amino isomer, for which the LogP is predicted to be higher (less negative) due to reduced solvent exposure of the amino group when adjacent to the carboxylic acid. This difference can affect solubility in organic solvents, membrane permeability in cell-based assays, and retention time in reversed-phase HPLC.

medicinal chemistry physicochemical profiling building block selection

Boiling Point Elevation by 3-Amino Substitution: Comparative Data Against 5-Methoxypicolinic Acid

The presence of the 3-amino group on the target compound significantly increases the boiling point relative to 5-methoxypicolinic acid, which lacks this amino functionality. The target has a predicted boiling point of 402.4 ± 45.0 °C at 760 mmHg , whereas 5-methoxypicolinic acid has a reported boiling point of 312.9 ± 22.0 °C at 760 mmHg . This ~89.5 °C increase is attributed to the additional hydrogen-bonding capacity and increased molecular weight introduced by the amino group. The density also increases from 1.3 ± 0.1 g/cm³ (comparator) to 1.384 ± 0.06 g/cm³ (target).

synthetic chemistry thermal stability distillation parameters

Acid-Base Profile Differentiation: Predicted pKa Shift Caused by 5-Methoxy Substitution Relative to 3-Aminopicolinic Acid

The 5-methoxy group on the target compound modifies the electronic environment of the pyridine ring and carboxylic acid, altering the acid-base properties compared to 3-aminopicolinic acid (lacking the methoxy group). 3-Aminopicolinic acid has reported predicted pKa values: pKa (strongest acidic) = 1.71, pKa (strongest basic) = 5.49 [1]. The electron-donating methoxy group at the 5-position of the target compound is expected to increase the pKa of the carboxylic acid (weaker acid) and slightly alter the basicity of the pyridine nitrogen. This shift in ionization state at physiological pH can directly affect solubility, protein binding, and passive membrane permeability in biological assays.

pKa prediction ionization state pharmaceutical profiling

Carboxylic Acid Positional Isomerism: 2-Carboxylic Acid vs. 4-Carboxylic Acid (Isonicotinic) Effects on Metal Chelation Geometry

3-Amino-5-methoxypicolinic acid (2-carboxylic acid) and its positional isomer 3-amino-5-methoxyisonicotinic acid (4-carboxylic acid; CAS 82673-73-2) share the same molecular formula (C₇H₈N₂O₃, MW 168.15 Da) but differ in the position of the carboxyl group [1]. This positional change alters the N,O-chelation bite angle and the distance between the pyridine nitrogen and the carboxylate oxygen, resulting in different metal coordination geometries. The 2-carboxylic acid of the target compound allows for a five-membered chelate ring with metal ions, whereas the 4-carboxylic acid isomer forms a six-membered chelate ring. This difference critically impacts the stability constants of metal complexes and the catalytic activity of metal-organic assemblies.

coordination chemistry metal-organic frameworks catalyst design

Storage Condition Requirements as an Indirect Indicator of Chemical Stability Relative to Non-Amino Analogs

Multiple commercial vendors specify storage at 2–8 °C for 3-amino-5-methoxypicolinic acid in sealed, dry conditions . This refrigerated storage requirement contrasts with 5-methoxypicolinic acid, which is typically stored at ambient temperature. The need for cold-chain storage for the target compound suggests a higher susceptibility to thermal degradation, likely due to the 3-amino group facilitating oxidative or condensation side reactions. This differential stability directly affects procurement logistics, shelf-life management, and experimental reproducibility.

chemical stability procurement logistics storage compliance

Evidence-Backed Application Scenarios Where 3-Amino-5-methoxypicolinic Acid Offers Differentiated Value


Synthesis of Regioisomerically Pure N-Heterocyclic Bioisosteres in Medicinal Chemistry

The specific 3-amino-5-methoxy-2-carboxylic acid arrangement provides a distinct hydrogen-bonding donor/acceptor map for constructing bioisosteres of carboxylic acid-containing pharmacophores. The differentiation in predicted LogP from the 6-amino regioisomer allows medicinal chemists to fine-tune lipophilicity without altering molecular weight, which is critical for optimizing ADME properties in lead optimization programs.

Asymmetric Coordination Ligand for Transition-Metal Catalysis

The 2-carboxylic acid position of the target compound enables formation of 5-membered chelate rings upon metal binding, a geometry preference that differs from the 6-membered chelate formed by 4-carboxylic acid isomers . This chelation mode is valuable in designing chiral catalysts where the configuration of the metal center dictates enantioselectivity in asymmetric transformations.

Building Block for pKa-Modulated Biological Probes

The 5-methoxy group elevates the predicted pKa of the carboxylic acid relative to 3-aminopicolinic acid , shifting the ionization equilibrium at physiological pH. This property is exploitable in the design of pH-sensitive fluorescent probes or prodrugs where controlled ionization governs cellular uptake or subcellular localization.

Reference Standard for HPLC Method Development and Impurity Profiling

The higher boiling point (402.4 °C) and density (1.384 g/cm³) compared to des-amino or des-methoxy analogs provide a distinct retention time window in reversed-phase chromatographic systems. This facilitates its use as a system suitability standard or internal reference for quantifying related impurities in aminopicolinate-containing active pharmaceutical ingredients (APIs).

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